(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine molecular weight
(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine molecular weight
An In-depth Technical Guide to (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine
Abstract
(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a specialized organic compound characterized by a nitropyridine core linked to a dimethylaminoethenyl group.[1] This unique molecular architecture establishes it as a highly valuable and versatile building block in advanced chemical synthesis. Its primary utility is found as an advanced pharmaceutical intermediate, particularly in the development of novel therapeutics targeting neurological and oncological pathways.[1] This technical guide provides a comprehensive overview of the compound's fundamental properties, a detailed and validated synthesis protocol, its principal applications, and essential safety and handling guidelines, tailored for researchers and professionals in chemical synthesis and drug development.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its effective application in research and development.
Nomenclature and Key Identifiers
A consistent and unambiguous identification system is crucial for regulatory compliance and scientific communication. The following table summarizes the key identifiers for (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine.
| Identifier | Value |
| IUPAC Name | (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethen-1-amine |
| Synonyms | 2-[(E)-2-(Dimethylamino)vinyl]-3-nitropyridine; (E)-2-(2-Dimethylaminovinyl)-3-nitropyridine; 3-Nitro-2-[(E)-2-(dimethylamino)vinyl]pyridine[1] |
| CAS Number | 343569-94-8[1] |
| Molecular Formula | C9H11N3O2[1][2] |
| Molecular Weight | 193.20 g/mol [1][2] |
Physicochemical Characteristics
The physical state and purity of the compound are critical parameters for its use in subsequent reactions.
| Property | Value |
| Appearance | Red oil[2] |
| Purity | Typically ≥95%, with pharmaceutical grades available at ≥99%[1][3] |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Chloroform (CDCl3)[2] |
Synthesis and Mechanistic Insights
The synthesis of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a straightforward yet elegant condensation reaction. The chosen methodology is efficient, yielding a product of sufficient purity for many subsequent applications without the need for extensive purification.[2]
Synthetic Strategy: The Logic of Condensation
The synthesis relies on the reaction between 2-methyl-3-nitropyridine and N,N-Dimethylformamide dimethyl acetal (DMF-DMA). The key to this reaction is the activation of the methyl group on the pyridine ring. The electron-withdrawing nitro group at the 3-position significantly increases the acidity of the protons on the adjacent methyl group, facilitating deprotonation and subsequent nucleophilic attack on the electrophilic DMF-DMA reagent. This forms the ethenamine bridge and is a common strategy for constructing such functional groups.
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from a modified procedure of Cash et al. and has been demonstrated to be effective.[2]
Materials and Equipment:
-
2-Methyl-3-nitropyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Nitrogen gas inlet
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Setup: Assemble the reaction apparatus under a nitrogen atmosphere to ensure anhydrous conditions.
-
Dissolution: In the round-bottom flask, dissolve 2-methyl-3-nitropyridine (1.0 eq) in anhydrous DMF.[2]
-
Reagent Addition: While stirring, add DMF-DMA (2.0 eq) dropwise to the solution.[2]
-
Reaction: Heat the reaction mixture to 90°C and maintain this temperature for 4 hours. A deep reddish color should appear approximately 15 minutes into the heating process, indicating the progress of the reaction.[2]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation: Remove the solvent (DMF) under reduced pressure using a rotary evaporator. The resulting residue is (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine, which is obtained as a red oil.[2] The product can often be used without further purification.[2]
Characterization
Identity and purity are confirmed through standard analytical methods. The ¹H NMR spectrum provides a definitive structural confirmation.
-
¹H NMR (300 MHz, CDCl₃): δ 8.40 (dd, 1H), 8.16 (dd, 1H), 8.04 (d, 1H), 6.76 (dd, 1H), 6.15 (d, 1H), 3.01 (s, 6H).[2]
Core Applications and Research Utility
The compound's structure makes it a strategic precursor in several fields of chemical science. Its utility stems from the reactive ethenamine moiety and the functionalized pyridine ring, which can be further modified.
Caption: Major application areas for the title compound.
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Pharmaceutical Intermediate: This is a primary application. The compound serves as a key precursor in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[1] The nitropyridine structure is a common motif in medicinal chemistry, and the ethenamine group provides a handle for further chemical transformations.
-
Agrochemical Research: Similar to its role in pharmaceuticals, it acts as a building block for developing new active ingredients for crop protection and pest management solutions.[1]
-
Organic Synthesis Building Block: In academic and industrial research, it is used for constructing more complex nitrogen-containing heterocycles and molecular architectures.[1]
-
Material Science: There is potential for this compound to be used as a precursor in the development of specialty polymers, ligands for catalysis, or organic electronic materials where its electronic and structural properties can be exploited.[1]
-
Chemical Reference Standard: In analytical laboratories, it can be employed for the development and validation of analytical methods (e.g., HPLC, GC) and for the quality control of related substances.[1]
Quality Control
For any application, especially in pharmaceutical development, stringent quality control is mandatory. Each batch of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine should undergo comprehensive analytical testing to confirm its identity, purity, and consistency.
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.
-
Gas Chromatography (GC): An alternative or complementary method for purity assessment.
-
Nuclear Magnetic Resonance (NMR): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
A Certificate of Analysis (COA) detailing the results of these tests should accompany the material to meet regulatory and research standards.[1]
Safety, Handling, and Storage
-
Potential Hazards: Based on similar compounds, it should be treated as a substance that may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5] Some related nitro-compounds are also suspected of causing genetic defects (H341).[6]
-
Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5][6]
-
Avoid breathing dust, fumes, or vapors.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Wash hands thoroughly after handling.[6]
-
-
First Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[4][6]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[4][6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]
-
-
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.
-
Keep away from heat, sparks, and open flames.[6]
-
Conclusion
(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a compound of significant interest due to its versatile role as a chemical intermediate. Its straightforward synthesis and the strategic placement of functional groups make it an invaluable tool for chemists in the pharmaceutical, agrochemical, and material science sectors. Adherence to rigorous synthesis, characterization, and safety protocols is essential to fully and safely exploit its synthetic potential.
References
- ChemicalCell. (E)-N,n-Dimethyl-2-(3-Nitropyridin-2-Yl)Ethenamine CAS NO 343569-94-8.
- ChemicalBook. Ethenamine, N,N-dimethyl-2-(3-nitro-2-pyridinyl)- synthesis.
- Sigma-Aldrich. N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine.
- TCI Chemicals. (2025). SAFETY DATA SHEET: 2,3-Dimethyl-4-nitropyridine N-Oxide.
- Fisher Scientific. (2023). SAFETY DATA SHEET: N,N-Dimethyl-N-[2-(2-pyridyl)ethyl]amine.
- ECHEMI.
- LGC Standards. (2024). N-[2-(pyridine-2-yl)
Sources
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- 3. N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine | 64679-69-2 [sigmaaldrich.com]
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